7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Overview
Description
7’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] is a spiro compound that belongs to the isoquinoline family. It has a molecular formula of C12H14FN .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N/c1-2-5-11-10 (4-1)8-13-9-12 (11)6-3-7-12/h1-2,4-5,13H,3,6-9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The average mass of 7’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] is 177.218 Da and its monoisotopic mass is 177.095383 Da . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results .Scientific Research Applications
Novel Heterocyclic Ring System Synthesis
A study by Klein, Davis, and Effland (1987) describes the synthesis of a novel 2′,3′-dihydrospiro(benzofuran-2(3H),4′(1′H)isoquinoline] ring system through nucleophilic aromatic fluoride displacement-cyclization. This synthesis approach might provide a template for the synthesis of related compounds, including the target molecule, highlighting the potential for creating novel heterocyclic compounds with unique properties for pharmaceutical or material science applications (J. Klein, L. Davis, & R. Effland, 1987).
Synthesis of Spiroisoquinoline Scaffolds
Subba Reddy, Medaboina, and Sridhar (2015) developed a novel tandem cyclization strategy for the synthesis of hexahydro-1H-spiro[isoquinoline-4,4'-pyran] derivatives, showcasing an efficient alternative for synthesizing pharmacologically significant spiroisoquinoline scaffolds. This methodology could potentially be applied or modified for the synthesis of the target molecule, underscoring the relevance of spiro compounds in drug discovery and development (B. S. Subba Reddy, D. Medaboina, & B. Sridhar, 2015).
Fluorinated Heterocycles in Drug Development
Wu et al. (2017) discussed the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, which is crucial for pharmaceutical and agrochemical industries. The inclusion of fluorine atoms in heterocyclic compounds, similar to the target molecule, can significantly affect their biological activity, stability, and membrane permeability. This research emphasizes the importance of fluorinated compounds in medicinal chemistry and suggests potential applications for the target molecule in drug development (Jia-Qiang Wu et al., 2017).
Spirocyclic Compounds in Photophysical Studies
Silva et al. (2021) synthesized novel spirocyclic compounds and evaluated their photophysical properties, indicating the potential use of spiro compounds, such as the target molecule, in materials science, especially in the development of organic light-emitting diodes (OLEDs) or as fluorescent markers. This highlights the versatility of spirocyclic compounds in both biological and materials science applications (L. B. Silva et al., 2021).
Safety And Hazards
properties
IUPAC Name |
7-fluorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c13-10-2-3-11-9(6-10)7-14-8-12(11)4-1-5-12/h2-3,6,14H,1,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKVAAIEOASJQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC3=C2C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745170 | |
Record name | 7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] | |
CAS RN |
1283718-61-5 | |
Record name | 7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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